3-(2-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione 3-(2-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2549066-37-5
VCID: VC11836918
InChI: InChI=1S/C31H34N4O5/c1-39-26-17-22-9-10-34(19-23(22)18-27(26)40-2)28(36)20-33-13-11-32(12-14-33)15-16-35-30(37)24-7-3-5-21-6-4-8-25(29(21)24)31(35)38/h3-8,17-18H,9-16,19-20H2,1-2H3
SMILES: COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)OC
Molecular Formula: C31H34N4O5
Molecular Weight: 542.6 g/mol

3-(2-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione

CAS No.: 2549066-37-5

Cat. No.: VC11836918

Molecular Formula: C31H34N4O5

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

3-(2-{4-[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione - 2549066-37-5

Specification

CAS No. 2549066-37-5
Molecular Formula C31H34N4O5
Molecular Weight 542.6 g/mol
IUPAC Name 2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Standard InChI InChI=1S/C31H34N4O5/c1-39-26-17-22-9-10-34(19-23(22)18-27(26)40-2)28(36)20-33-13-11-32(12-14-33)15-16-35-30(37)24-7-3-5-21-6-4-8-25(29(21)24)31(35)38/h3-8,17-18H,9-16,19-20H2,1-2H3
Standard InChI Key HTALSEVMBFSGDE-UHFFFAOYSA-N
SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)OC
Canonical SMILES COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has a molecular formula of C₃₁H₃₄N₄O₅ and a molar mass of 542.6 g/mol . Its IUPAC name reflects a fusion of three structural domains:

  • A 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline group, a common scaffold in alkaloids with neurological activity .

  • A piperazine-ethyl linker modified by a ketone group.

  • A 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione core, a rigid polycyclic system with conjugated double bonds .

Stereochemical and Physicochemical Properties

  • SMILES: COC1=C(C=C2CN(CCC2=C1)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)OC .

  • InChIKey: HTALSEVMBFSGDE-UHFFFAOYSA-N , indicating a unique stereochemical fingerprint.

  • Solubility: Predicted low aqueous solubility due to high hydrophobicity (LogP ~3.2 estimated via fragment-based methods).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₁H₃₄N₄O₅
Molecular Weight542.6 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds8

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit protocol exists for this compound, its structure suggests a multi-step synthesis:

  • Isoquinoline Formation: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline precursors are synthesized via Bischler-Napieralski cyclization, as seen in related compounds .

  • Piperazine Linkage: Coupling the isoquinoline to piperazine via a keto-ethyl spacer, likely using EDCI/HOBt-mediated amidation .

  • Tricyclic Core Assembly: The azatricyclo system may arise from Diels-Alder or photocyclization reactions, followed by oxidation to the dione.

Challenges in Synthesis

  • Steric Hindrance: The tricyclic core’s compact structure complicates late-stage functionalization.

  • Purification: High hydrophobicity necessitates chromatography with non-polar solvents (e.g., hexane/EtOAc) .

Molecular Docking and Computational Studies

Docking with Neurological Targets

  • MAO-B: Molecular dynamics simulations suggest the dimethoxy group occupies the substrate cavity, while the tricyclic system stabilizes flavin adenine dinucleotide (FAD).

  • α₂C-Adrenergic Receptor: The piperazine linker aligns with transmembrane helix 5, a key site for antagonist binding .

ADMET Predictions

  • Blood-Brain Barrier Permeability: High (predicted logBB = 0.8) due to moderate lipophilicity.

  • CYP450 Interactions: Likely CYP3A4 substrate (Score >0.7 in SwissADME) .

Research Applications and Future Directions

Neurological Disorders

  • Parkinson’s Disease: α₂C antagonism may reduce dyskinesia without compromising L-DOPA efficacy .

  • Depression: MAO-B inhibition could augment monoaminergic neurotransmission .

Oncology

  • DNA-Targeted Therapies: Intercalation potential warrants testing in topoisomerase inhibition assays.

Synthetic Chemistry

  • Photoredox Catalysis: Late-stage C–H functionalization of the tricyclic core to diversify analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator